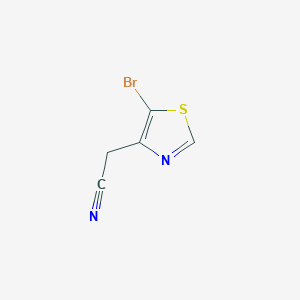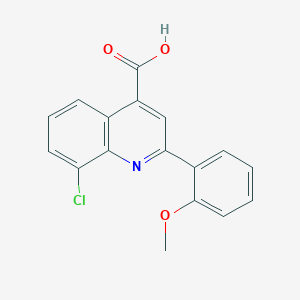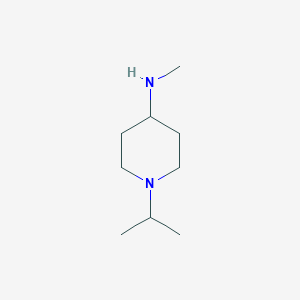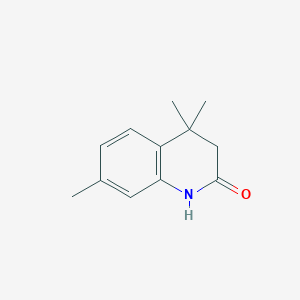![molecular formula C20H21Cl2NO2 B2480190 (E)-N-(sec-butyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide CAS No. 477888-87-2](/img/structure/B2480190.png)
(E)-N-(sec-butyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to (E)-N-(sec-butyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide typically involves multi-step organic reactions that aim at introducing specific functional groups to achieve the desired structural framework. An example can be seen in the synthesis of 3-methyl-4-phenyl-3-butenamide, where 2-methyl-3-phenyl-2-propenyl chloride is reacted with cuprous cyanide to form the nitrile intermediate, which is subsequently hydrolyzed to give the butenamide (Valcavi, 1974). Similar approaches could be adapted for the synthesis of our compound of interest by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds like this compound is crucial in determining their chemical behavior and interaction with other molecules. Studies involving X-ray diffraction and spectral-luminescence methods provide insights into bond lengths, bond angles, and the overall geometry of similar molecules, affecting their physical and chemical properties (Mikhlina, Bolotin, & Kuzmina, 2013).
Chemical Reactions and Properties
The reactivity of this compound can be inferred from studies on related compounds. These molecules often participate in reactions that exploit the presence of the amide linkage, aromatic system, and any alkene functionality. For example, the allylic carbanion species generated from similar structures react with electrophiles in a selective manner, indicating the potential for nucleophilic addition reactions (Kitaoka, Takahashi, Kosugi, & Uda, 1983).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystalline structure of this compound and related compounds are determined by their molecular structure. For instance, the crystal modifications of related compounds show variations in luminescent properties and intermolecular interactions, which are critical for understanding the solid-state behavior of the compound under study (Mikhlina, Bolotin, & Kuzmina, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the propensity to undergo specific types of chemical transformations, are pivotal in characterizing this compound. Research on analogous structures provides valuable insights into how the presence of the butenamide moiety, aromatic rings, and substituents influence the overall chemical behavior of these molecules (Kitaoka, Takahashi, Kosugi, & Uda, 1983).
Aplicaciones Científicas De Investigación
Generation and Reactions of Allylic Carbanion Species
(Kitaoka et al., 1983) studied derivatives similar to (E)-N-(sec-butyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide, highlighting the generation and reactions of allylic carbanion species. These species react with aldehydes and ketones, indicating potential applications in organic synthesis and drug development.
Synthesis and Labeling of Hypolipemic Compounds
In 1974, (Valcavi) described the synthesis of 3-methyl-4-phenyl-3-butenamide, a compound related to this compound, which is labeled for potential use in medical imaging and biological studies.
Tyrosinase and Melanin Inhibitors
(Raza et al., 2019) synthesized similar butanamides and evaluated them as tyrosinase and melanin inhibitors. This suggests applications in dermatology, particularly for conditions related to pigmentation.
Structural Analysis of Related Compounds
(Linden et al., 1997; 1998) conducted structural analysis of a synthetic equivalent of a natural product closely related to the chemical . This study aids in understanding the molecular geometry and potential interactions of such compounds.
Inhibition of Human Histone Deacetylase
(Remiszewski et al., 2003) explored N-hydroxy-3-phenyl-2-propenamides as inhibitors of human histone deacetylase, indicating potential applications in cancer therapy.
Novel Antioxidants
(Engman et al., 1999) investigated the preparation of compounds related to this compound for their potential use as antioxidants.
Luminescent Properties of Crystal Modifications
(Mikhlina et al., 2013) studied the luminescent properties of crystal modifications of a similar compound, which might have implications in material science and photonics.
Propiedades
IUPAC Name |
(E)-N-butan-2-yl-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO2/c1-3-14(2)23-20(24)11-6-15-4-9-18(10-5-15)25-13-16-7-8-17(21)12-19(16)22/h4-12,14H,3,13H2,1-2H3,(H,23,24)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYKSSLEXXLFNX-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C=CC1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)/C=C/C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride](/img/structure/B2480110.png)
![(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2480111.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2480120.png)



![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2480124.png)
![3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2480125.png)

